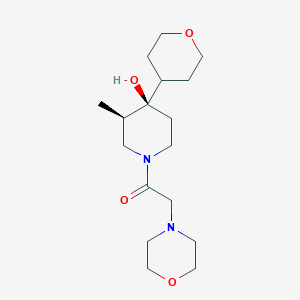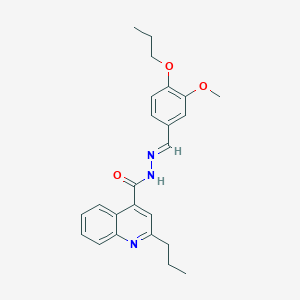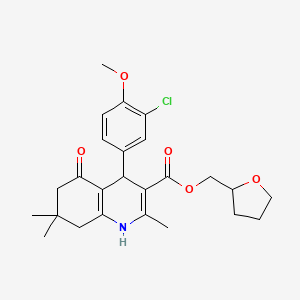![molecular formula C15H16FN3O B5562940 2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5562940.png)
2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the fluorophenyl group could impart unique properties to this compound, as fluorine atoms are often used in medicinal chemistry to modify the behavior of molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a fluorophenyl group, and ethyl groups. These functional groups could engage in various interactions, such as pi stacking (between aromatic rings) and dipole-dipole interactions (due to the polar C-F bonds in the fluorophenyl group) .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in reactions typical for pyrimidines, such as electrophilic and nucleophilic substitutions . The presence of the fluorine atom might also make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a fluorine atom could increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique
Inhibition of Transcription Factors
Pyrimidine derivatives have been studied for their potential to inhibit transcription factors such as NF-kappaB and AP-1. The structure-activity relationship (SAR) studies aim at enhancing oral bioavailability and cellular activity. Modifications to the pyrimidine ring, such as fluorination, have shown comparable activity with potential for improved gastrointestinal permeability (Palanki et al., 2000).
Synthesis of Nucleoside Analogues
Research into pyrimidine nucleosides has led to the development of cyclic N-acylphosphoramidites, which are key intermediates for the stereocontrolled synthesis of oligonucleotide analogues. This work is fundamental for advancements in genetic research and therapeutic applications (Wilk et al., 2000).
Anticancer Activity
Certain pyrimidine derivatives exhibit significant inhibition against the proliferation of cancer cell lines. The synthesis and crystal structure analysis of these compounds provide a basis for understanding their mechanism of action and for developing potential anticancer therapies (Liu et al., 2016).
Novel Synthesis Methods
Advancements in synthesis methods for pyrimidine derivatives, such as microwave-mediated regioselective synthesis, have been explored. These methods offer efficient pathways to create novel compounds with potential biological activity, showcasing the chemical versatility of the pyrimidine scaffold (Vanden Eynde et al., 2001).
Cytotoxic Activity Against Cancer Cell Lines
The synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases has demonstrated cytotoxic activity against various human cancer cell lines. These studies contribute to the identification of potential therapeutic agents and enhance our understanding of the structure-activity relationship in drug design (Hassan et al., 2015).
Safety and Hazards
Orientations Futures
Future research could explore the potential biological activity of this compound, given that many pyrimidine derivatives have demonstrated therapeutic effects . Additionally, further studies could investigate the compound’s physical and chemical properties, which could inform its potential uses in various applications .
Propriétés
IUPAC Name |
2-ethyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-2-14-18-9-12(10-19-14)15(20)17-8-7-11-3-5-13(16)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGNYYMXSFSMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-1H-benzimidazol-2-yl)methoxy]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5562862.png)
![3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5562871.png)
![5-(3,4-dimethoxyphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5562878.png)
![8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562892.png)


![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)
![3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)
![3-(5-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5562912.png)
![3-{2-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5562919.png)

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5562952.png)
![4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5562968.png)
![1-(3-chlorophenyl)-4-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-2-piperazinone](/img/structure/B5562970.png)